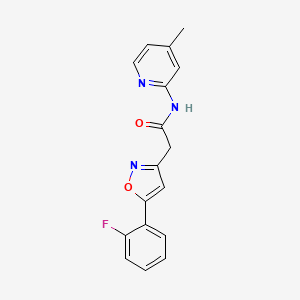![molecular formula C18H22F3N3S B2384615 4-{[4-(叔丁基)苄基]硫代}-N-乙基-6-(三氟甲基)-2-嘧啶胺 CAS No. 339011-22-2](/img/structure/B2384615.png)
4-{[4-(叔丁基)苄基]硫代}-N-乙基-6-(三氟甲基)-2-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
科学研究应用
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
The primary target of this compound is the Nav1.7 voltage-gated sodium channel . This channel plays a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells.
Mode of Action
The compound acts as a state-dependent inhibitor of the Nav1.7 channel . This means it binds to the channel in a specific state (usually the open or inactivated state), preventing the normal flow of sodium ions through the channel. This inhibition disrupts the generation and propagation of action potentials, leading to a decrease in neuronal excitability.
Result of Action
The molecular effect of this compound is the inhibition of Nav1.7 channels, leading to a decrease in neuronal excitability . On a cellular level, this could result in a reduced response to pain signals.
准备方法
The synthesis of 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol derivative.
N-ethylation: This step involves the alkylation of the pyrimidine nitrogen with an ethylating agent such as ethyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.
化学反应分析
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
相似化合物的比较
Similar compounds to 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine include:
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine: This compound differs by having a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(difluoromethyl)-2-pyrimidinamine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with molecular targets.
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyridineamine: This compound has a pyridine ring instead of a pyrimidine ring, which can alter its electronic properties and binding affinity.
The uniqueness of 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFMFIIHZRPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
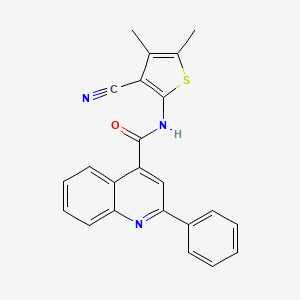

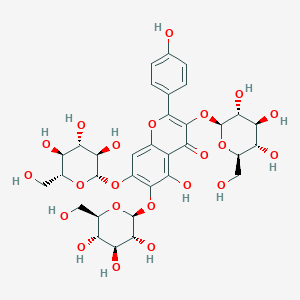
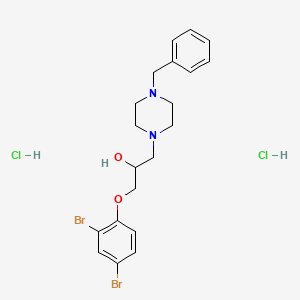
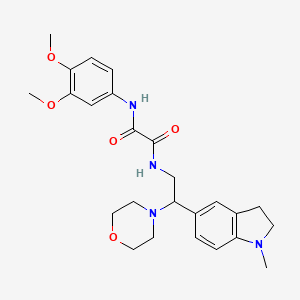
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

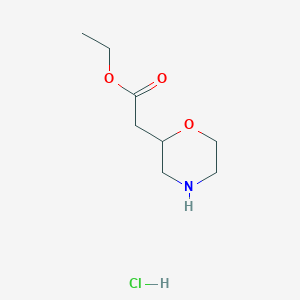
![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2384554.png)
